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Compound of Interest

Compound Name: (S)-Pantoprazole-d6

Cat. No.: B12417617

This guide provides a detailed comparison of the bioequivalence between generic and brand-
name pantoprazole tablets, presenting key pharmacokinetic data from multiple studies. The
information is intended for researchers, scientists, and professionals in drug development,
offering insights into the regulatory standards and scientific validation behind generic drug
approval.

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by
irreversibly binding to the (H+, K+)-ATPase enzyme system on the surface of gastric parietal
cells.[1][2] This mechanism inhibits both basal and stimulated acid production, making
pantoprazole a widely prescribed treatment for acid-related conditions such as
gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] For a generic drug to be
approved, it must demonstrate bioequivalence to its brand-name counterpart, ensuring
comparable safety and efficacy.[3][4] This is typically established by comparing
pharmacokinetic parameters to ensure that the rate and extent of drug absorption are not
significantly different.[5][6]

Comparative Pharmacokinetic Data

Bioequivalence is determined by comparing key pharmacokinetic parameters, primarily the
area under the plasma concentration-time curve (AUC) and the maximum plasma
concentration (Cmax). Regulatory agencies like the FDA and EMA require that the 90%
confidence interval (CI) for the ratio of the geometric means of these parameters for the test
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(generic) and reference (brand-name) products fall within the acceptance range of 80% to
125%.[5][7][8]

Below are summaries of pharmacokinetic data from various studies comparing generic and
brand-name 40 mg pantoprazole tablets.

Table 1: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference)[7]

o . Reference ] .
Pharmacokinetic Test Formulation . Ratio of Geometric
Formulation (Mean
Parameter (Mean * SD) Means (90% CI)
+ SD)
90.21% (83.69% -
AUCO-w (ng-hr/mL) 23907.75 + 5745.31 26369.31 + 5965.38
97.24%)
108.68% (100.21% -
Cmax (ng/mL) 4057.04 £ 914.97 3708.00 £ 720.75

117.86%)

AUCO-c: Area under the plasma concentration-time curve from time zero to infinity. Cmax:
Maximum plasma concentration.

Table 2: Bioequivalence Study of Pantoprazole Sodium Enteric-Coated Capsules (Test vs.

Reference)[9]
s . Reference .

Pharmacokinetic Test Formulation . Relative
Formulation (Mean . L

Parameter (Mean * SD) Bioavailability
+ SD)

AUCO-t (mg-h-L~1) 8.478 £ 4.493 8.460 = 4.293 100.0% + 9.0%

Cmax (mg-L™) 2.969 + 0.616 2.961 + 0.493 -

tmax (h) 3.083 £ 0.393 3.028 £ 0.436 -

t1/2 (h) 1.875 £ 0.636 1.860 £ 0.785 -

AUCO-t: Area under the plasma concentration-time curve from time zero to the last measurable
concentration. tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
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Table 3: Bioequivalence Study of Pantoprazole Tablets Under Fasting and Fed Conditions (Test
vs. Reference)[10]

Condition Pharmacokinetic 90% Co-nfidence Interval of
Parameter the Ratio

Fasting AUCO-t Within 80.00% - 125.00%
AUCO-o0 Within 80.00% - 125.00%

Cmax Within 80.00% - 125.00%

Fed AUCO-t Within 80.00% - 125.00%
AUCO-o0 Within 80.00% - 125.00%

Cmax Within 80.00% - 125.00%

These studies consistently demonstrate that the pharmacokinetic profiles of the tested generic
pantoprazole formulations are equivalent to their respective brand-name counterparts, meeting
the stringent requirements for bioequivalence.[8][10][11]

Experimental Protocols

The methodologies employed in bioequivalence studies for pantoprazole are standardized to
ensure the reliability and comparability of results.

Study Design

The typical design for a pantoprazole bioequivalence study is a randomized, open-label, single-
dose, two-period, two-sequence crossover trial.[10][11] This design allows each subject to
serve as their own control, minimizing variability. Studies are often conducted under both
fasting and fed conditions, as food can affect the absorption of pantoprazole.[8][11][12] A
washout period of at least 7 days is maintained between the two treatment periods to ensure
complete elimination of the drug from the body.[10][13]

Study Population

Studies are conducted in healthy adult volunteers, typically ranging in age from 18 to 55 years.
[10][13] Subjects undergo a comprehensive health screening to ensure they have no
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underlying medical conditions that could interfere with the study outcomes.[8]

Drug Administration and Blood Sampling

A single oral dose of the test or reference pantoprazole tablet (commonly 40 mg) is
administered to subjects with a standardized volume of water after an overnight fast.[10][14]
For studies under fed conditions, the drug is administered after a standardized high-fat, high-
calorie breakfast.[10][11]

Serial blood samples are collected at predetermined time points before and after drug
administration, typically over a 24 to 36-hour period.[8][11] Plasma is separated from the blood
samples and stored frozen until analysis.

Analytical Method

The concentration of pantoprazole in plasma samples is determined using a validated high-
performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[13]
[15][16] This technique offers high sensitivity and specificity for quantifying drug concentrations.
[15][16] The method is validated for linearity, accuracy, precision, and recovery according to
international guidelines.[15][17]

Visualizations
Mechanism of Action of Pantoprazole

Pantoprazole acts by inhibiting the final step in gastric acid secretion. The following diagram
illustrates the signaling pathway.
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Caption: Mechanism of action of pantoprazole in a gastric parietal cell.

Bioequivalence Study Workflow

The process for conducting a typical bioequivalence study is outlined in the workflow diagram
below.
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Caption: Standard workflow for a two-period crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Bioequivalence of Generic vs. Brand-Name
Pantoprazole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12417617#bioequivalence-assessment-of-generic-
vs-brand-name-pantoprazole-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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